3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea
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Overview
Description
3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea typically involves the reaction of furan-2-carbaldehyde with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired thiourea derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or acetic acid
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions to form different thiourea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan rings and thiourea moiety play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives: These compounds also contain furan rings and exhibit similar chemical properties.
2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amines: These derivatives share structural similarities and have been studied for their antimicrobial activities.
Uniqueness
3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea is unique due to its specific combination of furan rings and thiourea moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(E)-1-(furan-2-yl)ethylideneamino]-3-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9(11-5-3-7-17-11)14-15-12(18)13-8-10-4-2-6-16-10/h2-7H,8H2,1H3,(H2,13,15,18)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCULIARBDKEF-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CO1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCC1=CC=CO1)/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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